5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one

Medicinal chemistry Drug discovery Fragment-based screening

This 5-chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one (CAS 785777-96-0) offers a unique 4-CF₃/5-Cl substitution pattern that strongly polarizes the ring, shifts tautomeric equilibrium toward the reactive lactam form, and provides a versatile cross-coupling handle. It outperforms non-fluorinated or 5-bromo/iodo analogs in reactivity, yield, and MW/logP profiles, making it the optimal scaffold for anti-tubercular libraries (MIC <5 µM) and chemoselective O-alkylation (>70% yield). A rule-of-three-compliant fragment (MW 198.53) ideal for kinase/protease fragment screens. Commercial purity ≥97% ensures reliable sourcing.

Molecular Formula C5H2ClF3N2O
Molecular Weight 198.53 g/mol
Cat. No. B11720667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one
Molecular FormulaC5H2ClF3N2O
Molecular Weight198.53 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1Cl)C(F)(F)F
InChIInChI=1S/C5H2ClF3N2O/c6-2-1-10-4(12)11-3(2)5(7,8)9/h1H,(H,10,11,12)
InChIKeyPFJCLDIGMFXRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one: A Specialized Halogenated Pyrimidinone Scaffold for Medicinal Chemistry and Organic Synthesis


5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one (CAS: 785777-96-0; molecular formula: C5H2ClF3N2O; MW: 198.53) is a halogenated heterocyclic pyrimidinone scaffold bearing both a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position. This substitution pattern confers distinctive electronic and steric properties that distinguish it from non-halogenated analogs . The compound exists in tautomeric equilibrium between the 2(1H)-one lactam form and the 2-hydroxypyrimidine lactim form, with the electron-withdrawing trifluoromethyl and chloro substituents shifting the equilibrium substantially toward the lactam tautomer, which has direct implications for its reactivity profile in alkylation and nucleophilic substitution reactions [1]. The compound is commercially available with documented purity specifications (≥95–97%) from multiple suppliers, and its preparation via electrophilic halogenation of the corresponding pyrimidinone precursor is a well-established synthetic route .

Why 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one Cannot Be Replaced by Unsubstituted Pyrimidinones or Other 5-Halo Analogs


Generic substitution with unsubstituted pyrimidin-2(1H)-one or 5-halo analogs lacking the trifluoromethyl group is not scientifically valid due to fundamentally altered reactivity and tautomeric behavior. The 4-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (−I) that significantly polarizes the pyrimidine ring, activating the 5-position toward nucleophilic aromatic substitution and shifting the tautomeric equilibrium toward the lactam form [1]. This electronic perturbation is absent in non-fluorinated pyrimidinones, meaning reaction outcomes (yields, regioselectivity, and product profiles) obtained with 5-chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one cannot be extrapolated from simpler analogs. Furthermore, substitution of the 5-chloro moiety with 5-bromo or 5-iodo analogs alters both the leaving-group propensity in cross-coupling reactions and the molecular weight/pharmacokinetic parameters of downstream products . The combination of the 4-CF₃ and 5-Cl substituents creates a unique electrophilic environment that is specifically exploited in the construction of drug-like molecules, including anti-tubercular agents where the trifluoromethyl pyrimidinone core is essential for whole-cell activity [2].

Quantitative Differentiation of 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one Versus Closest Structural Analogs


Molecular Weight Advantage of 5-Chloro Over 5-Bromo Analog for Lead Optimization

The 5-chloro analog (MW: 198.53) provides a 44.45 g/mol molecular weight reduction compared with the 5-bromo analog (MW: 242.98) , while maintaining the halogen substituent required for cross-coupling and nucleophilic substitution reactivity. This MW difference directly impacts downstream drug-like properties, as higher molecular weight generally correlates with poorer oral bioavailability and membrane permeability. The chloro analog retains sufficient leaving-group capacity for Suzuki–Miyaura and Buchwald–Hartwig couplings while avoiding the excessive steric bulk and heavier mass of the bromo derivative.

Medicinal chemistry Drug discovery Fragment-based screening

Lipophilicity Differentiation Between 5-Chloro and 5-Bromo Analogs

The 5-chloro analog exhibits a calculated Consensus LogP value (XLogP3 ≈ 1.08) that is substantially lower than the 5-bromo analog (Consensus LogP = 1.81; WLogP = 2.7) . Lower LogP values are generally associated with reduced nonspecific protein binding, lower risk of phospholipidosis, and improved aqueous solubility—all favorable attributes for early-stage lead compounds. The trifluoromethyl group already contributes significant lipophilicity; selecting the 5-chloro rather than 5-bromo analog helps modulate overall LogP without sacrificing the halogen handle for synthetic elaboration.

ADME Pharmacokinetics Lead optimization

Commercial Availability and Purity Specification for Procurement Decisions

5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one is commercially available from multiple independent suppliers with documented purity specifications ranging from 95% to 97% . This multi-supplier availability reduces supply chain risk compared with niche analogs that may be single-sourced or custom-synthesis only. The compound's CAS registry number (785777-96-0) is well-established in the chemical literature, and its preparation via electrophilic halogenation of 4-(trifluoromethyl)pyrimidin-2(1H)-one has been documented in the primary literature [1]. In contrast, certain 5-iodo and other 5-substituted analogs have more limited commercial availability and fewer literature precedents for reliable synthesis at scale.

Chemical procurement Supply chain Synthetic intermediates

Electrophilic Activation of the 5-Position for Nucleophilic Aromatic Substitution

The combination of the 4-CF₃ and 5-Cl substituents creates a highly electrophilic carbon at the 5-position of the pyrimidine ring. The electron-withdrawing trifluoromethyl group (−I effect) activates the ring toward nucleophilic attack, while the chloro substituent serves as a competent leaving group for S_NAr reactions. This dual activation is absent in unsubstituted pyrimidin-2(1H)-one, which is unreactive toward nucleophiles unless first converted to a more activated derivative (e.g., via O-tosylation or triflation) [1]. The chloro analog thus eliminates an entire synthetic step required when starting from non-halogenated scaffolds, directly reducing synthetic route length and improving overall yield.

Organic synthesis Heterocyclic chemistry Cross-coupling

Optimal Application Scenarios for 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one in Research and Industrial Settings


Synthesis of Anti-Tubercular Lead Compounds via Suzuki–Miyaura Coupling at the 5-Position

The 5-chloro substituent serves as a versatile cross-coupling handle for introducing aryl, heteroaryl, or alkyl groups at the 5-position of the pyrimidinone core. This is directly relevant to the trifluoromethyl pyrimidinone series of anti-tubercular compounds identified through whole-cell screening against Mycobacterium tuberculosis, where substitution at the 5-position was shown to be tolerated across a wide range of groups including branched and straight-chain alkyl and benzyl moieties [1]. The 5-chloro analog provides the optimal balance of reactivity (sufficient leaving-group capacity for efficient coupling) and MW/logP properties (favorable compared to bromo/iodo analogs) for generating focused libraries of 5-substituted derivatives. Primary hits from this series demonstrated MIC (IC₉₀) values <5 µM, with the most promising analog achieving IC₉₀ = 4.9 µM and no cytotoxicity (IC₅₀ >100 µM), validating the therapeutic relevance of this scaffold [2].

Regioselective N- vs O-Alkylation Studies on Halogenated Pyrimidinones

The tautomeric equilibrium of 5-chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one, influenced by the electron-withdrawing 4-CF₃ and 5-Cl substituents, makes it a valuable substrate for investigating chemoselective alkylation outcomes. The compound serves as a benchmark substrate in methodologies aimed at controlling N- versus O-alkylation without protecting groups, as demonstrated in recent chemoselective O-alkylation protocols achieving 70–98% yields for 18 derivatives [1]. The strong electron-withdrawing effects of the CF₃ group stabilize the lactam tautomer, simplifying interpretation of regiochemical outcomes compared with non-fluorinated or less electron-deficient pyrimidinone scaffolds. Researchers can use this compound to test and validate new alkylation methodologies applicable to a broader range of pyrimidinone-based drug candidates.

Construction of 4,5-Dihydroorotic Acid Analogues as Antimetabolite Probes

4-(Trifluoromethyl)pyrimidin-2(1H)-ones serve as precursors to 4,5-dihydroorotic acid analogues via Michael-type 1,4-conjugate hydrocyanation or decarboxylative addition reactions [1]. The 5-chloro substituent provides an additional functionalization handle that can be retained during these transformations, enabling the synthesis of 5-chloro-substituted dihydroorotate derivatives. Such compounds are valuable as mechanistic probes for dihydroorotate dehydrogenase (DHODH) inhibition—a validated target in autoimmune disease and oncology. The chloro substituent can also be subsequently displaced to introduce diversity after the core bicyclic framework is established, offering a modular approach to DHODH inhibitor library synthesis.

Fragment-Based Drug Discovery Using Halogen-Enriched Pyrimidinone Cores

With a molecular weight of 198.53 g/mol [1] and containing both a halogen (Cl) and a trifluoromethyl group, this compound meets the criteria for a rule-of-three compliant fragment (MW <300, clogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3). The 5-chloro analog offers 18.3% lower molecular weight than the corresponding 5-bromo analog [2], preserving more room for fragment growth while maintaining a synthetic handle for elaboration. The combination of the CF₃ group (enhancing metabolic stability and providing a sensitive ¹⁹F NMR probe) and the 5-Cl group (enabling covalent or non-covalent interactions with protein targets) makes this scaffold particularly attractive for fragment screening campaigns targeting kinases, proteases, or other enzymes with halogen-binding pockets. The commercial availability at >95% purity [3] ensures that fragment libraries can be reliably sourced for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.